molecular formula C24H21N5O2 B11697603 N-benzyl-2-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide

N-benzyl-2-[(2E)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide

Cat. No.: B11697603
M. Wt: 411.5 g/mol
InChI Key: BUJYFTGXXHTTIN-UHFFFAOYSA-N
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Description

N-BENZYL-2-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a benzyl group, a pyrazole ring, and a hydrazine linkage. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE typically involves the condensation of benzylamine with a suitable pyrazole derivative. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the hydrazine linkage. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality. Catalysts such as palladium or platinum may be employed to accelerate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-BENZYL-2-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-2-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. In receptor modulation, it may act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-2-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE: Unique due to its specific hydrazine linkage and pyrazole ring.

    N-BENZYL-2-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE: Similar structure but different substituents on the benzyl group.

Uniqueness

The uniqueness of N-BENZYL-2-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21N5O2

Molecular Weight

411.5 g/mol

IUPAC Name

N-benzyl-2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]benzamide

InChI

InChI=1S/C24H21N5O2/c1-17-22(24(31)29(28-17)19-12-6-3-7-13-19)27-26-21-15-9-8-14-20(21)23(30)25-16-18-10-4-2-5-11-18/h2-15,28H,16H2,1H3,(H,25,30)

InChI Key

BUJYFTGXXHTTIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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